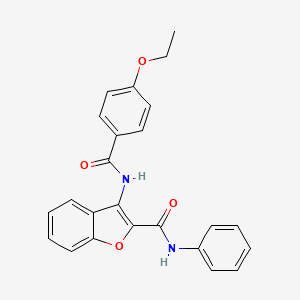

3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” would typically include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, specific details about these properties are not available in the retrieved data .Aplicaciones Científicas De Investigación

Hydrolytic Ring Opening and Derivatives Synthesis

Hydrolytic opening of quinazoline derivatives, such as ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, leads to various benzamide derivatives, demonstrating the chemical reactivity and potential for generating diverse compounds from a core structure (Shemchuk et al., 2010).

Prokinetic Agent Derivatives and Anti-Ulcerative Activity

Synthesis and evaluation of Cinitapride related benzimidazole derivatives for their prokinetic and anti-ulcerative activities illustrate the therapeutic potential of benzamide derivatives in gastrointestinal motility and ulcer prevention (Srinivasulu et al., 2005).

Catalyzed Multicomponent Carbonylative Approaches

Palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides to isoindolinone and isobenzofuranimine derivatives showcases the versatility of benzamide structures in facilitating complex reactions and the synthesis of functionally rich molecules (Mancuso et al., 2014).

Antiparasitic and Antimicrobial Activities

Benzamide derivatives, such as 4-amino-2-ethoxybenzoic acid, have shown significant antiparasitic activities, highlighting their potential in developing new treatments for parasitic infections (Rogers et al., 1964). Additionally, new benzamides isolated from endophytic Streptomyces have demonstrated antimicrobial and antioxidant activities, suggesting a role in discovering novel bioactive compounds (Yang et al., 2015).

Mecanismo De Acción

The mechanism of action of “3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide” is not specified in the retrieved data. The mechanism of action would typically depend on the biological or chemical context in which the compound is used.

Propiedades

IUPAC Name |

3-[(4-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-2-29-18-14-12-16(13-15-18)23(27)26-21-19-10-6-7-11-20(19)30-22(21)24(28)25-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZRQNPSSYSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)

![methyl 4-[2-[3-(dimethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2938943.png)

![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)

![1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2938951.png)

![N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2938952.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2938954.png)

methanone](/img/structure/B2938959.png)